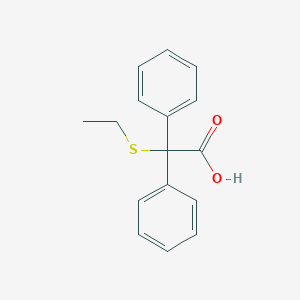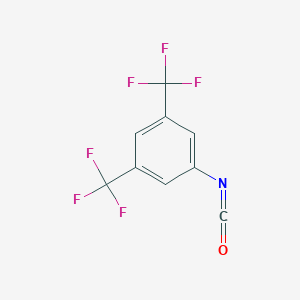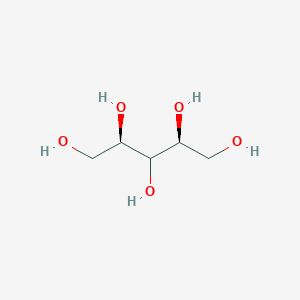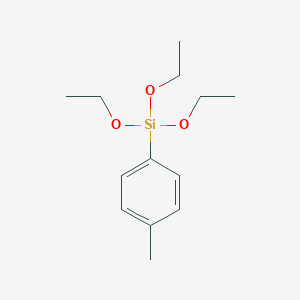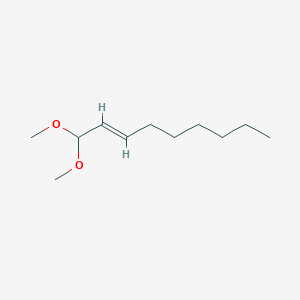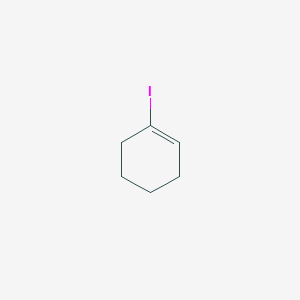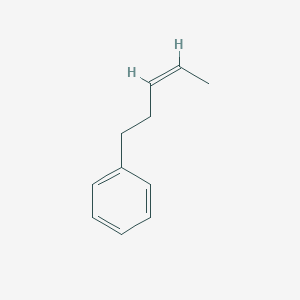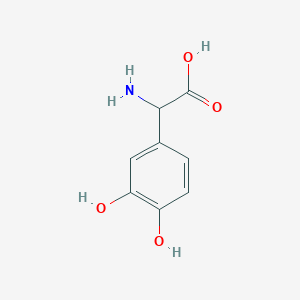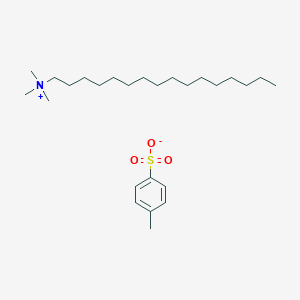![molecular formula C6H14O3 B092619 Ethanol, 2-[(1,1-dimethylethyl)dioxy]- CAS No. 15476-85-4](/img/structure/B92619.png)
Ethanol, 2-[(1,1-dimethylethyl)dioxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(1,1-dimethylethyl)dioxy]- (also known as tert-butyl ethylene glycol or TEG) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TEG is a colorless, odorless, and viscous liquid that is soluble in water and many organic solvents. It has a molecular formula of C8H18O3 and a molecular weight of 162.23 g/mol. In
Mechanism of Action
The mechanism of action of TEG is not fully understood. However, it is believed that TEG interacts with the water molecules in the sample, forming a hydrogen bond network that stabilizes the structure of the sample. TEG also has a low freezing point, which allows it to remain in a liquid state at low temperatures, preventing the formation of ice crystals.
Biochemical and Physiological Effects:
TEG has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. TEG has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. TEG has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
TEG has several advantages for lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. TEG is also a relatively inexpensive chemical that is readily available. However, TEG has some limitations. It is a viscous liquid that can be difficult to work with, and it can interfere with some analytical techniques, such as mass spectrometry.
Future Directions
TEG has potential applications in various fields, including medicine, biotechnology, and materials science. Future research could focus on developing new methods for synthesizing TEG, exploring its potential as a cryoprotectant for different types of biological samples, and investigating its potential as a therapeutic agent for various diseases. Additionally, future research could focus on developing new formulations of TEG that can overcome its limitations in lab experiments.
Synthesis Methods
The synthesis of TEG can be achieved through the reaction of tert-butanol with ethylene oxide. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces TEG and water as byproducts. The reaction can be represented by the following chemical equation:
tert-butanol + ethylene oxide → TEG + H2O
Scientific Research Applications
TEG has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for various organic compounds, including proteins, nucleic acids, and carbohydrates. TEG is also used as a cryoprotectant for biological samples, as it can prevent the formation of ice crystals that can damage the sample during freezing. TEG has been shown to be effective in preserving the viability and functionality of cells, tissues, and organs during cryopreservation.
properties
CAS RN |
15476-85-4 |
|---|---|
Product Name |
Ethanol, 2-[(1,1-dimethylethyl)dioxy]- |
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 |
InChI Key |
FJAUCWNKOXKMHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOCCO |
Canonical SMILES |
CC(C)(C)OOCCO |
Other CAS RN |
15476-85-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




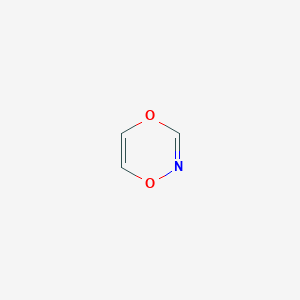
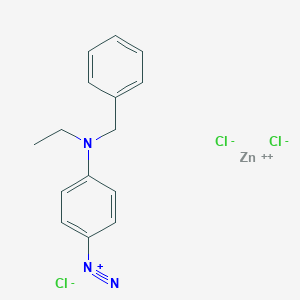
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
